molecular formula C12H16 B086492 6,7-Dimethyltetralin CAS No. 1076-61-5

6,7-Dimethyltetralin

Cat. No.: B086492
CAS No.: 1076-61-5
M. Wt: 160.25 g/mol
InChI Key: MHPANBVNWFIJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethyltetralin, also known as 1,2,3,4-Tetrahydro-6,7-dimethylnaphthalene, is an organic compound with the molecular formula C12H16 and a molecular weight of 160.26 g/mol . It is a dimethyl-substituted derivative of tetralin (1,2,3,4-tetrahydronaphthalene). This compound is of significant interest in chemical research, particularly in the field of catalysis and the synthesis of more complex organic structures. Research indicates that dimethyltetralin derivatives serve as key intermediates or model compounds in studies on catalytic dehydrogenation and ring formation reactions . For instance, they can be involved in processes to produce dimethylnaphthalenes, which are valuable compounds in the production of advanced polymers and other chemicals . Furthermore, a closely related derivative, this compound-1,5,8-trione, was identified through network pharmacology as a potential bioactive compound with high degrees of interaction in antioxidant and anti-inflammatory pathways, suggesting its relevance in phytochemical and pharmacological research . This compound is provided as a high-purity material for use in laboratory and research applications. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1076-61-5

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

6,7-dimethyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C12H16/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h7-8H,3-6H2,1-2H3

InChI Key

MHPANBVNWFIJJM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(CCCC2)C=C1C

Canonical SMILES

CC1=CC2=C(CCCC2)C=C1C

boiling_point

252.0 °C

melting_point

10.0 °C

Other CAS No.

1076-61-5

Synonyms

6,7-Dimethyltetralin

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 6,7 Dimethyltetralin

Classical and Contemporary Synthetic Approaches to Tetralin Systems

The formation of the tetralin framework, a partially hydrogenated naphthalene (B1677914) ring system, is a cornerstone of synthetic organic chemistry. Both classical and modern methods are employed to construct this valuable scaffold.

Cyclization Reactions in the Synthesis of Tetralins

Intramolecular cyclization reactions represent a powerful strategy for the synthesis of tetralin derivatives. These reactions typically involve the formation of a new carbon-carbon bond to close a ring, starting from an appropriately substituted acyclic precursor.

The Friedel-Crafts reaction, a fundamental process in organic chemistry, can be adapted for intramolecular cyclizations to form tetralin rings. savemyexams.com This typically involves an aromatic ring and a side chain containing an electrophilic center, which can be generated from an alcohol or an alkene. The reaction is promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). mdpi.combeilstein-journals.org For instance, the cyclization of certain phenylalkyl chlorides can lead to the formation of tetralin derivatives. cdnsciencepub.com Cascade reactions involving a Prins cyclization followed by a Friedel-Crafts alkylation have also been developed for the synthesis of substituted tetralins. beilstein-journals.orgbeilstein-archives.org

A specific example is the alkylation of tetralin itself with olefins like n-butene or propylene (B89431) using an ionic liquid catalyst, which proceeds via a typical Friedel-Crafts mechanism to produce multi-alkylated tetralins. mdpi.com Furthermore, the cyclization of specific alkenylbenzenes is a key step in multi-step syntheses of dimethylnaphthalenes, where dimethyltetralins are formed as intermediates. googleapis.comgoogleapis.com

Table 1: Examples of Friedel-Crafts Type Cyclizations for Tetralin Derivatives

Starting Material Catalyst Product Reference
2-(2-vinylphenyl)acetaldehydes AlCl₃ or Et₂AlCl 4-Aryl-tetralin-2-ols beilstein-journals.orgbeilstein-archives.org
Tetralin and n-butene/propylene Et₃NHCl-AlCl₃ ionic liquid Multi-alkyltetralins mdpi.com
Alkenylbenzenes Solid acidic catalysts Dimethyltetralins googleapis.comgoogleapis.com
Phenylalkyl chlorides Lewis acids Tetralin derivatives cdnsciencepub.com

Polyphosphoric acid (PPA) is a widely used and effective reagent for promoting intramolecular cyclization reactions to form cyclic ketones, including tetralones, which are precursors to tetralins. ccsenet.orgorgsyn.org PPA serves as both a catalyst and a solvent in these reactions. ccsenet.org The cyclization of γ-phenylbutyric acid and its derivatives using PPA is a classic method for preparing α-tetralone. orgsyn.org This methodology has been applied to the synthesis of various substituted tetralones. ccsenet.orgccsenet.org For example, the cyclization of specific acids with PPA has been used to produce 1,2,3,4-tetrahydro-5,8-dimethyl-1-tetralone in high yield. ccsenet.org The reaction conditions, such as temperature and reaction time, are crucial for achieving good yields and avoiding side reactions. oup.com

Table 2: PPA-Catalyzed Cyclization for Tetralone Synthesis

Substrate Product Yield Reference
γ-Phenylbutyric acid α-Tetralone 81-96% orgsyn.org
Certain substituted acids 1,2,3,4-Tetrahydro-5,8-dimethyl-1-tetralone High ccsenet.org
An acid precursor A tetralone intermediate Not specified oup.com

Solid acid catalysts, particularly crystalline zeolites, have emerged as environmentally benign and reusable alternatives to traditional homogeneous acid catalysts for cyclization reactions. rsc.org Zeolites such as H-BEA have been shown to be effective catalysts for the selective synthesis of dimethyltetralins from the cycloisomerization of compounds like 5-(o-tolyl)-pentene. colab.ws The shape-selectivity of zeolites can influence the isomeric distribution of the resulting dimethyltetralin products. colab.ws For instance, the cyclization of specific alkenylbenzenes over solid acidic catalysts, including zeolites, is a known route to various dimethyltetralin isomers. googleapis.comgoogleapis.com

Titanium-exchanged montmorillonite (B579905) (Ti⁴⁺-mont) has also been demonstrated as a highly active solid acid catalyst for the synthesis of tetralin from the depolymerization of poly(tetramethylene glycol) with benzene (B151609). rsc.org This heterogeneous catalyst can be easily separated and reused. rsc.org

Table 3: Solid Acid Catalysts in Tetralin Synthesis

Catalyst Reaction Type Product Key Finding Reference
Zeolite BEA Cycloisomerization of 5-(o-tolyl)-pentene 1,5-Dimethyltetralin Good selectivity, but isomerization can occur at high temperatures. colab.ws
Crystalline Zeolites Cyclization of alkenylbenzenes Dimethyltetralins Effective solid acid catalysts for forming tetralin intermediates. googleapis.comgoogleapis.com
Ti⁴⁺-mont Depolymerization of PTMG with benzene Tetralin Highly active and reusable heterogeneous catalyst. rsc.org
HZSM-5 and HY Zeolites Catalytic copyrolysis of lignin (B12514952) and tetralin Aromatic hydrocarbons HY zeolite showed a strong synergistic effect in deoxygenation. acs.org
Acid-Catalyzed Cyclizations (e.g., Utilizing Polyphosphoric Acid)

Catalytic Hydrogenation and Reduction Strategies

An alternative and widely used approach for the synthesis of tetralin and its derivatives is the partial hydrogenation of the corresponding naphthalene compounds.

The synthesis of 6,7-dimethyltetralin can be directly achieved by the catalytic hydrogenation of 2,3-dimethylnaphthalene (B165509). This reaction involves the selective reduction of one of the aromatic rings of the naphthalene core. vulcanchem.com The choice of catalyst and reaction conditions is critical to prevent over-hydrogenation to decalin derivatives. wikipedia.org Various catalytic systems have been investigated for the hydrogenation of naphthalenes to tetralins, including those based on noble metals like palladium and platinum, as well as other transition metals. wikipedia.orggoogle.comacs.org For instance, lithium-based catalysts have been shown to effectively hydrogenate naphthalene to tetralin in high yields under relatively mild conditions. osti.gov The hydrogenation of dimethylnaphthalene mixtures to produce dimethyltetralins for use as solvents in coal hydrogenation has also been explored. osti.gov

A three-step process involving the hydrogenation of 2,7-rich dimethylnaphthalene to 2,7-rich dimethyltetralin, followed by isomerization to 2,6-rich dimethyltetralin, and subsequent dehydrogenation has been investigated for the selective production of 2,6-dimethylnaphthalene (B47086). colab.ws

Table 4: Catalytic Hydrogenation of Naphthalene Derivatives

Substrate Catalyst System Product Key Aspect Reference
Naphthalene Nickel catalysts Tetralin Traditional method, risk of over-hydrogenation. wikipedia.org
Naphthalene Lithium derivatives Tetralin High yield (>95%) under mild conditions. osti.gov
Naphthalene Raney alloy and aqueous alkali Tetrahydro derivatives Selective hydrogenation of the unsubstituted ring. google.com
Dimethylnaphthalenes Presulfided CoMo catalyst Dimethyltetralins Production for use as a solvent. osti.gov
2,7-rich Dimethylnaphthalene Not specified 2,7-rich Dimethyltetralin Intermediate step in the synthesis of 2,6-dimethylnaphthalene. colab.ws
Palladium-Catalyzed Hydrogenation in Intermediate Steps

Palladium-catalyzed hydrogenation is a crucial step in several synthetic routes to dimethyltetralin isomers, particularly when starting from naphthalene precursors or when a reduction step is required following a carbon-carbon bond-forming reaction. For instance, in the synthesis of 2,6-dimethyltetralin (2,6-DMT), a closely related isomer, catalytic reduction is a key intermediate step. colab.ws

One prominent strategy involves a three-step sequence: a Heck reaction, catalytic reduction, and acid-catalyzed cyclization. pageplace.deresearchgate.net In this process, the coupling of 4-bromotoluene (B49008) and 3-methyl-3-buten-1-ol (B123568) is followed by the catalytic reduction of the resulting unsaturated products. pageplace.deresearchgate.net This reduction is effectively carried out using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. researchgate.net The resulting saturated alcohol can then be cyclized to form the tetralin ring. A higher hydrogen gas pressure generally leads to a higher yield in the hydrogenation step. researchgate.net This hydrogenation can also be performed under atmospheric pressure of hydrogen gas at room temperature, yielding the desired saturated intermediate in high yields. researchgate.net

The hydrogenation step is not limited to the reduction of olefinic bonds. In processes aiming to produce specific dimethyltetralin isomers from a mixture of dimethylnaphthalenes (DMNs), a hydroisomerization process is employed. cdnsciencepub.com This involves the use of a bifunctional catalyst that possesses both a hydrogenation/dehydrogenation function (often highly dispersed palladium or platinum) and an acidic function (like a zeolite). cdnsciencepub.com In this process, at least one of the aromatic rings of the DMNs is saturated to form dimethyltetralins (DMTs) and/or dimethyldecalins (DMDs). cdnsciencepub.com This saturation facilitates the migration of methyl groups, which is restricted in the fully aromatic DMNs. cdnsciencepub.com For example, 2,7-DMN can be hydroisomerized over a Pd/beta zeolite catalyst as part of a sequence to produce 2,6-DMN. cdnsciencepub.com

The choice of catalyst and reaction conditions can be tailored to achieve chemoselectivity. For instance, using diphenylsulfide as a catalyst poison with Pd/C allows for the selective reduction of other functional groups without affecting aromatic rings.

Cascade Reactions and Biomass-Derived Feedstocks

Recent advancements in sustainable chemistry have led to the development of pathways that utilize biomass-derived feedstocks for the production of valuable aromatic compounds, including dimethyltetralins. These methods often involve innovative cascade reactions catalyzed by zeolites.

A significant pathway for the synthesis of bicyclic aromatics from biomass involves a cascade reaction sequence. nih.gov Specifically, the self-aldol condensation of cycloketones, followed by rearrangement and aromatization, can yield tetralin structures. nih.govresearchgate.net This process offers a direct route from cyclic precursors to the more complex bicyclic systems.

Cyclohexanone (B45756), which can be produced from the hydrogenation of phenol (B47542) derived from lignin, serves as a key platform molecule in these biomass-to-aromatics pathways. nih.govnih.gov The conversion of cyclohexanone over an H-ZSM-5 zeolite catalyst can produce dimethyltetralin as a major product. nih.gov The reaction proceeds through a cascade mechanism initiated by self-aldol condensation of cyclohexanone. nih.govresearchgate.net This is followed by a series of rearrangement and aromatization steps to form the dimethyltetralin scaffold. nih.govresearchgate.net

Research has shown that this conversion can be carried out at temperatures around 663 K, yielding a mixture of C12 bicyclic aromatics with dimethyltetralin as a primary component. nih.gov The use of nano H-ZSM-5 has been observed to slightly enhance the conversion of cyclohexanone and the selectivity towards C12 bicyclic aromatics compared to conventional micrometer-sized H-ZSM-5. nih.gov

Table 1: Catalytic Conversion of Cyclohexanone to Dimethyltetralin

Catalyst Temperature (K) WHSV (g g⁻¹ h⁻¹) Major Product Reference
H-ZSM-5 (160) 663 0.6 Dimethyltetralin nih.gov
Nano H-ZSM-5 (160) 663 0.6 Dimethyltetralin nih.gov

The production of dimethyltetralin from cyclohexanone is part of a broader strategy to synthesize bicyclic aromatics from lignocellulosic biomass. nih.govresearchgate.net This two-step approach begins with the conversion of components of lignocellulose, such as xylose or hemicellulose, into cycloketones like cyclopentanone (B42830) and cyclohexanone. nih.gov For instance, xylose can be hydrogenolyzed to cyclopentanone, which can then be converted to methylindan and tetralin. nih.gov When cyclohexanone is used as the feedstock in the second step, the primary product shifts to dimethyltetralin. nih.govresearchgate.net This highlights a versatile and sustainable route to valuable bicyclic aromatics from abundant renewable resources. nih.gov

Conversion of Cycloketones (e.g., Cyclohexanone) over Zeolites

Regioselective Synthesis of Dimethyltetralin Isomers

The selective synthesis of specific dimethyltetralin isomers is of significant interest, as the properties and applications of these compounds can vary greatly depending on the positions of the methyl groups.

The synthesis of 2,6-dimethyltetralin (2,6-DMT) as a single isomer has been a focus of research due to its role as a key precursor to 2,6-dimethylnaphthalene (2,6-DMN), a valuable monomer for high-performance polymers. pageplace.deresearchgate.net A notable regioselective synthesis of 2,6-DMT involves a three-step process that avoids the formation of other isomers, thereby simplifying purification. pageplace.deresearchgate.net

The key steps in this synthesis are:

Heck Reaction: Commercially available 4-bromotoluene is reacted with 3-methyl-3-buten-1-ol. pageplace.deresearchgate.net

Catalytic Reduction: The products from the Heck reaction are then reduced. This step can be carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen pressure. researchgate.net

Acid-Catalyzed Cyclization: The resulting alcohol intermediate undergoes cyclization in the presence of an acid to yield 2,6-DMT as the exclusive isomer. pageplace.deresearchgate.net

Depending on the conditions of the final cyclization step, 2,6-DMN can also be obtained as the major product. pageplace.de Microwave-assisted intramolecular Friedel-Crafts alkylation has been shown to be an efficient method for the cyclization step, producing 2,6-DMT in high yield in a short reaction time. researchgate.net

Another approach to obtaining specific isomers involves the isomerization of a mixture of dimethyltetralins. For instance, a mixture rich in 2,7-dimethyltetralin can be isomerized to a mixture rich in 2,6-dimethyltetralin. colab.ws This is often part of a multi-step process that includes hydrogenation of a DMN mixture, isomerization of the resulting DMT mixture, and subsequent dehydrogenation to the desired DMN isomer. colab.ws

Heck Reaction-Based Approaches in Regioselective Synthesis

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, stands as a powerful tool for the regioselective synthesis of substituted tetralins. This method typically involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base. The regioselectivity of the reaction, which is crucial for obtaining the desired isomer, is influenced by several factors, including the nature of the substrates, the catalyst system, and the reaction conditions.

A notable example of a highly regioselective synthesis of a dimethyltetralin isomer using the Heck reaction is the production of 2,6-dimethyltetralin (2,6-DMT). While not the 6,7-isomer, this synthesis provides a clear and instructive pathway that could be conceptually adapted. The process involves a three-step sequence starting with the Heck reaction between 4-bromotoluene and 3-methyl-3-buten-1-ol. colab.wsacs.orgresearchgate.net This initial coupling is followed by the catalytic reduction of the resulting unsaturated alcohol and subsequent acid-catalyzed cyclization to yield the final tetralin structure. colab.wsacs.orgresearchgate.net A significant advantage of this approach is the exclusive formation of the 2,6-isomer, which circumvents the need for complex separation and purification steps that are often required in other synthetic routes. colab.wsacs.orgresearchgate.net

In a specific two-step process to synthesize 2,6-dimethylnaphthalene (2,6-DMN), a related and commercially important compound, a ligand-free Heck reaction of 4-bromotoluene and 3-methyl-3-buten-1-ol produces a γ-(p-tolyl)-substituted aldehyde. This intermediate is then cyclized with an acid to give 2,6-DMN, with no other isomers being detected. researchgate.net This highlights the high regioselectivity that can be achieved through careful selection of starting materials and reaction conditions in a Heck-based synthesis.

The general mechanism of the Heck reaction involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The regioselectivity of the olefin insertion is a key determinant of the final product's structure. uwindsor.ca

Table 1: Key Findings in Regioselective Heck Reaction-Based Synthesis of Dimethyltetralin Isomers

Step Reactants Key Conditions Product Noteworthy Finding Reference(s)
Heck Reaction 4-bromotoluene, 3-methyl-3-buten-1-ol Palladium catalyst, base Unsaturated alcohol intermediate Foundation for regioselective synthesis colab.wsacs.orgresearchgate.net
Reduction Unsaturated alcohol from Heck reaction Catalytic hydrogenation Saturated alcohol intermediate Preparation for cyclization colab.wsacs.orgresearchgate.net
Cyclization Saturated alcohol intermediate Acid catalyst 2,6-Dimethyltetralin Exclusive formation of the 2,6-isomer colab.wsacs.orgresearchgate.net

| Two-Step DMN Synthesis | 4-bromotoluene, 3-methyl-3-buten-1-ol | Ligand-free Heck reaction, acid cyclization | 2,6-Dimethylnaphthalene | High regioselectivity, no other isomers formed | researchgate.net |

Advanced Synthetic Techniques in Tetralin Chemistry

Recent advancements in synthetic chemistry have introduced innovative techniques that offer greener, more efficient, and highly selective routes to tetralin derivatives. These methods often provide advantages over classical synthetic approaches.

Supercritical Fluid Technology Applications

Supercritical fluids (SCFs), particularly supercritical hexane (B92381), have emerged as promising media for chemical reactions, including the synthesis of tetralin. mdpi.comepfl.chresearchgate.net The use of SCFs offers several benefits, such as enhanced mass transfer, higher diffusivity, and lower viscosity compared to traditional liquid solvents, which can lead to increased reaction rates. mdpi.comepfl.chresearchgate.net

A key application of this technology in tetralin synthesis is the hydrogenation of naphthalene. Research has demonstrated that the hydrogenation of naphthalene to tetralin can be achieved with nearly 100% selectivity at almost full conversion in supercritical hexane. mdpi.comepfl.ch This process often utilizes a heterogeneous catalyst, such as platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer (Pt/HAP). mdpi.comepfl.chresearchgate.net This catalytic system has shown stability under the required reaction conditions (e.g., 250 °C and 6 MPa), allowing for its recovery and reuse. mdpi.comepfl.chresearchgate.net An additional advantage of using supercritical hexane is the simplified downstream processing; the hexane can be easily separated from the reaction products by depressurization and simple rectification. mdpi.comepfl.ch

Table 2: Research Findings on Supercritical Fluid Technology in Tetralin Synthesis

Reaction Supercritical Fluid Catalyst Key Conditions Selectivity for Tetralin Key Advantage Reference(s)

Visible Light Mediated Transformations

Visible-light-mediated photoredox catalysis has gained significant traction as a powerful tool for the synthesis of complex organic molecules, including tetralin derivatives. pkusz.edu.cnnih.govresearchgate.net This approach offers a mild and efficient alternative to traditional methods that often require harsh reaction conditions or pre-functionalized starting materials. pkusz.edu.cn

A notable application is the formal [4+2] cycloaddition of styrenes to produce polysubstituted tetralins. pkusz.edu.cnnih.govresearchgate.net In this transformation, two styrene (B11656) molecules, which can have different electronic or steric properties, react with each other in the presence of an acridinium (B8443388) salt as an organocatalyst under irradiation with blue LED light. pkusz.edu.cn A disulfide co-catalyst is often essential to direct the chemoselectivity of the reaction towards the desired [4+2] cycloaddition instead of a [2+2] pathway. pkusz.edu.cn This method exhibits excellent chemo- and regioselectivity and can be used to synthesize sophisticated tricyclic and tetracyclic tetralin analogues in high yields and with high diastereoselectivity. pkusz.edu.cnnih.gov This visible-light-promoted strategy provides direct access to complex tetralin scaffolds from readily available styrenes. pkusz.edu.cnnih.govresearchgate.net

Table 3: Research Findings on Visible Light Mediated Synthesis of Tetralin Derivatives

Reaction Type Reactants Catalyst System Light Source Key Outcome Key Advantage Reference(s)

Chemical Reactivity and Mechanistic Studies of 6,7 Dimethyltetralin

Dehydrogenation Processes and Product Formation

Dehydrogenation of dimethyltetralins, including the 6,7-isomer, is a key step in the production of dimethylnaphthalenes (DMNs). This process involves the removal of hydrogen atoms from the saturated ring of the tetralin structure, resulting in the formation of a fully aromatic naphthalene (B1677914) ring system.

The dehydrogenation of 6,7-dimethyltetralin directly yields 2,3-dimethylnaphthalene (B165509). This conversion is part of a broader industrial strategy to produce specific DMN isomers. googleapis.comgoogle.com Dimethyltetralins are often synthesized through the cyclization of alkenylbenzenes. googleapis.comgoogleapis.com For instance, the cyclization of certain alkenylbenzenes can produce a mixture of dimethyltetralin isomers, including 1,3-, 1,4-, 2,3-, 5,7-, 5,8-, and 6,7-dimethyltetralins. googleapis.comgoogleapis.com Subsequent dehydrogenation of this mixture results in the corresponding dimethylnaphthalenes. googleapis.comgoogleapis.com

The selective synthesis of a particular DMN, such as 2,6-dimethylnaphthalene (B47086), a valuable monomer for poly(ethylene 2,6-naphthalate) (PEN), often involves a multi-step process that includes the formation of a dimethyltetralin intermediate. researchgate.netcolab.wssci-hub.st For example, a process might involve the hydrogenation of a mixture rich in 2,7-DMN to produce 2,7-rich dimethyltetralin (DMT), followed by isomerization to a 2,6-rich DMT mixture, and finally dehydrogenation to obtain 2,6-rich DMN. researchgate.netcolab.ws

The dehydrogenation of dimethyltetralins can be effectively carried out in the liquid phase using solid catalysts. google.com This method offers advantages in controlling reaction conditions and catalyst handling. The process typically involves contacting a liquid feedstock of at least one dimethyltetralin with a solid dehydrogenation catalyst in a reaction vessel at elevated temperatures and pressures sufficient to maintain the liquid phase. google.com

A significant aspect of liquid-phase dehydrogenation is managing the equilibrium of the reaction. The dehydrogenation of dimethyltetralin to dimethylnaphthalene is an equilibrium reaction that produces hydrogen gas. google.com To shift the equilibrium towards the formation of the desired dimethylnaphthalene product, it is beneficial to remove the hydrogen as it is formed. google.com

Suitable catalysts for this process include noble metals on various supports. google.com For batch processes, the catalyst, often a noble metal, is used at a concentration of 0.005 to 1.0 weight percent based on the dimethyltetralin feedstock, with reaction times ranging from 1 to 20 hours. googleapis.com For continuous operations, the space velocity is typically between 0.1 and 100 parts of dimethyltetralin feedstock per part of the noble metal component of the catalyst by weight per hour. googleapis.com

Table 1: Liquid-Phase Dehydrogenation Parameters

Parameter Batch Process Continuous Process
Catalyst Concentration 0.005 - 1.0 wt% (noble metal) -
Space Velocity - 0.1 - 100 h⁻¹

| Reaction Time | 1 - 20 hours | - |

Vapor-phase dehydrogenation is another common method for converting dimethyltetralins to dimethylnaphthalenes. This process is typically conducted at higher temperatures than liquid-phase dehydrogenation, generally in the range of 300-500°C. googleapis.comgoogle.comgoogleapis.com The reaction is often carried out in a hydrogen atmosphere, which might seem counterintuitive for a dehydrogenation reaction. However, the presence of hydrogen can help to prevent catalyst deactivation and side reactions. googleapis.comgoogle.comgoogleapis.com

Solid catalysts are employed, with common choices being noble metals on carriers or chromia-alumina. googleapis.comgoogleapis.com For example, platinum-on-alumina has been used as a catalyst for the dehydrogenation of 1,7-dimethyltetralin to 1,7-dimethylnaphthalene. google.com The mechanism involves the stepwise removal of hydrogen from the saturated ring of the tetralin molecule on the catalyst surface. dtic.mil

Liquid-Phase Dehydrogenation Utilizing Solid Catalysts

Isomerization and Rearrangement Pathways

During the synthesis of specific dimethylnaphthalene isomers, isomerization and rearrangement reactions involving dimethyltetralin intermediates play a crucial role. These reactions allow for the conversion of less desirable isomers into the target compound.

During the process of aromatization, which is the conversion of a non-aromatic ring to an aromatic one, intramolecular rearrangements can occur. nih.gov In the context of dimethyltetralin, this can involve the shifting of methyl groups. For instance, the conversion of cyclohexanone (B45756) to dimethyltetralin can proceed through a cascade of reactions including self-aldol condensation, rearrangement, and aromatization. nih.gov The study of such pathways provides insight into the formation of various bicyclic aromatic compounds. nih.gov

The isomerization of dimethylnaphthalenes is a key strategy for enriching the product stream with a specific isomer, such as 2,6-DMN. nacatsoc.org Direct isomerization of DMNs can be challenging. However, by first hydrogenating the DMN mixture to the corresponding dimethyltetralins, the "inter-triad" migration of methyl groups becomes easier over an acid catalyst. nacatsoc.org This is because the saturation of one of the aromatic rings allows for positional shifts that are restricted in the fully aromatic DMNs. nacatsoc.org

This hydroisomerization-dehydrogenation sequence involves:

Hydrogenation: A DMN mixture is hydrogenated to form a mixture of dimethyltetralins.

Isomerization: The dimethyltetralin mixture is then isomerized using an acid catalyst to enrich the desired isomer. nacatsoc.org

Dehydrogenation: The isomerized dimethyltetralin mixture is dehydrogenated to produce the final DMN product with an enhanced concentration of the target isomer. nacatsoc.org

This approach allows for the conversion of various DMN isomers, which would otherwise be difficult to separate, into the desired product. nacatsoc.org For example, 2,7-rich DMN can be converted to 2,6-rich DMN through hydrogenation to 2,7-rich DMT, followed by isomerization to 2,6-rich DMT, and subsequent dehydrogenation. researchgate.netcolab.ws

Table 2: Chemical Compounds Mentioned

Compound Name
1,3-Dimethyltetralin
1,4-Dimethyltetralin
1,5-Dimethylnaphthalene
1,5-Dimethyltetralin
1,6-Dimethylnaphthalene
1,6-Dimethyltetralin
1,7-Dimethylnaphthalene
1,7-Dimethyltetralin
1,8-Dimethylnaphthalene
1,8-Dimethyltetralin
2,3-Dimethylnaphthalene
2,3-Dimethyltetralin
2,5-Dimethyltetralin
2,6-Dimethylnaphthalene
2,6-Dimethyltetralin
2,7-Dimethylnaphthalene
2,7-Dimethyltetralin
2,8-Dimethyltetralin
5,7-Dimethyltetralin
5,8-Dimethyltetralin
This compound
Alkenylbenzene
Chromia-alumina
Cyclohexanone
Dimethylnaphthalene
Dimethyltetralin
Hydrogen
Platinum-on-alumina

Demethylation and Alkylation Side Reactions

In the realm of catalytic conversions, this compound can undergo several side reactions, including demethylation and alkylation. These reactions are often observed during processes such as isomerization and hydrocracking over acidic catalysts. For instance, in the presence of certain zeolite catalysts, the methyl groups of dimethyltetralins can be cleaved, leading to the formation of monomethylated or un-substituted tetralin derivatives. This demethylation process can impact the selectivity of the desired product. acs.org

Alkylation reactions can also occur, where a methyl group or other alkyl fragments, potentially formed from the cracking of other hydrocarbon molecules in the feed, can add to the this compound structure. It has been noted that tetralin-derived aromatics can be alkylated by side chain fragments of other molecules present in the reaction mixture. researchgate.net For example, methyl groups dissociated from other compounds can react with tetralin to form alkylated aromatics. researchgate.net These side reactions are influenced by catalyst properties, such as acidity, and process conditions like temperature and pressure.

Catalytic Activity and Hydrogen Transfer Mechanisms

Role of Dimethyltetralins as Hydrogen Donors

Dimethyltetralins, including this compound, are recognized for their role as hydrogen donors in various catalytic reactions. This hydrogen-donating ability is crucial in processes like the hydrodeoxygenation of biomass-derived compounds and the upgrading of heavy crude oil. utoronto.camdpi.com The partially saturated ring of the tetralin structure can readily donate hydrogen atoms to other molecules, becoming aromatized to the corresponding dimethylnaphthalene in the process. utoronto.ca

The presence of alkyl groups on the tetralin core, as in this compound, can influence the hydrogen transfer capabilities. osti.gov In the catalytic conversion of compounds like anisole, a model compound for bio-oils, the presence of tetralin as a hydrogen donor leads to significant differences in the product distribution and enhances catalyst stability by reducing coke formation. researchgate.net The mechanism of this hydrogen transfer is often described as a hydride transfer, where a hydride ion is transferred from the donor to an acceptor molecule, which is often a protonated species on the catalyst surface. utoronto.ca This process is a form of catalytic transfer hydrogenation, where the hydrogen source is a donor molecule rather than gaseous hydrogen. utoronto.ca

Kinetic Requirements for Catalytic Deoxygenation

The kinetics of catalytic deoxygenation reactions utilizing hydrogen donors like this compound are complex and depend on several factors. These include the nature of the catalyst, the reaction temperature, and the concentration of both the hydrogen donor and the oxygen-containing substrate. d-nb.info In the deoxygenation of phenols, for example, the reaction pathway can proceed through direct deoxygenation (DDO), where the C-O bond is cleaved directly. researchgate.net

Kinetic models have been developed to describe the deoxygenation of various compounds, often showing an Arrhenius-type behavior where the reaction rate increases with temperature. d-nb.info The rate of hydrogen transfer from the donor molecule is a critical step and can be influenced by the stability of the carbocation intermediate formed from the donor. utoronto.ca For instance, the rate of transfer hydrogenation can show a linear relationship with the pressure or concentration of the hydrogen donor. utoronto.ca The development of detailed kinetic models, which account for the main reaction pathways and side reactions, is essential for understanding and optimizing these deoxygenation processes. researchgate.net

Catalytic Stability and Regeneration in Continuous Processes

Catalyst deactivation is a significant challenge in continuous industrial processes, including those involving this compound. A primary cause of deactivation is the formation of coke, which consists of heavy, polyaromatic hydrocarbons that deposit on the catalyst surface, blocking active sites and pores. mdpi.comucl.ac.ukmdpi.com The feedstock composition and process variables significantly affect the rate and nature of coke formation. mdpi.com For example, the presence of resins and polycyclic aromatic hydrocarbons in the feed can accelerate coke deposition. mdpi.com

The use of a hydrogen donor like tetralin can, in some cases, mitigate coke formation and improve catalyst stability. researchgate.net In the catalytic conversion of anisole, adding tetralin to the feed resulted in lower carbon deposits and much higher catalyst stability. researchgate.net

Catalyst regeneration is crucial for the economic viability of continuous processes. Regeneration typically involves burning off the coke deposits in a controlled manner, often with air or a mixture of air and inert gas. mdpi.com However, the harsh conditions required for regeneration can sometimes lead to irreversible changes in the catalyst, such as loss of acidity or sintering of metal particles. mdpi.commdpi.com Alternative, milder regeneration methods are being investigated, such as using CO2 as a mild oxidant, although this may require higher temperatures. mdpi.com Another approach to regeneration involves washing the catalyst with polar organic solvents, like methanol, to dissolve and remove carbon deposits. iastate.edu

Catalyst Design and Engineering for Specific Conversions (e.g., H-ZSM-5, Ni-W-S Catalysts)

The design and engineering of catalysts are critical for achieving high selectivity and activity in the conversion of this compound. Zeolites, such as H-ZSM-5, and transition metal sulfide (B99878) catalysts, like Nickel-Tungsten-Sulfide (Ni-W-S), are commonly employed.

H-ZSM-5: This zeolite is known for its strong Brønsted acidity and shape-selective properties, which are beneficial for reactions like isomerization and transalkylation. acs.org The pore structure of H-ZSM-5 can influence the product distribution by favoring the formation of specific isomers. Modifying H-ZSM-5, for example by incorporating palladium, can enhance its catalytic performance by introducing hydrogenation functionality. acs.org This can improve catalyst stability by suppressing the formation of large coke molecules. acs.org However, coke formation remains a challenge with zeolite catalysts at the high temperatures often required for these reactions. mdpi.com

Ni-W-S Catalysts: Nickel-tungsten sulfide catalysts are highly effective for hydroprocessing applications, including hydrodearomatization and hydrodesulfurization. researchgate.netresearchgate.netoaepublish.com These catalysts are typically supported on materials like alumina (B75360) or silica-alumina. oaepublish.com The in-situ synthesis of Ni-W-S catalysts from oil-soluble precursors has been shown to produce highly active catalysts for the hydrogenation of aromatic hydrocarbons. researchgate.net The hydrogenation of 2,3-dimethylnaphthalene over a Ni-W-S catalyst preferentially hydrogenates the unsubstituted aromatic ring, leading to the formation of this compound as the main product. researchgate.net The activity and selectivity of Ni-W-S catalysts can be tuned by adjusting the Ni:W molar ratio and the sulfiding conditions. researchgate.net

Below is a table summarizing the characteristics of these catalyst types for dimethyltetralin conversions.

Catalyst TypeKey FeaturesTypical Applications for DimethyltetralinsKey Challenges
H-ZSM-5 Strong Brønsted acidity, shape selectivity, microporous structure. acs.orgIsomerization, transalkylation, cracking. acs.orgCoke formation and deactivation at high temperatures. mdpi.com
Ni-W-S High hydrogenation activity, sulfur resistance. researchgate.netoaepublish.comHydrodearomatization, hydrocracking, hydrodesulfurization. researchgate.netresearchgate.netoaepublish.comRequires sulfiding agent, potential for metal leaching. researchgate.net

Oxidation Reactions and Stability Assessment

This compound can undergo oxidation reactions, a process that can be either a desired synthetic route or an undesirable degradation pathway. A common oxidation reaction involves the conversion of this compound to 6,7-dimethyl-1-tetralone. chembk.com This transformation can be achieved by reacting the tetralin with oxygen in the presence of a catalyst, such as a transition metal oxide. chembk.com

The stability of this compound against oxidation is an important consideration, particularly in applications where it might be exposed to air or other oxidants at elevated temperatures. The presence of the benzylic hydrogens in the tetralin ring makes it susceptible to autoxidation, a free-radical chain reaction involving atmospheric oxygen. This can lead to the formation of hydroperoxides, which can further decompose to form ketones, alcohols, and other oxidation products. The assessment of oxidation stability is crucial for determining the shelf-life and handling requirements of this compound and related compounds.

Autoxidation Mechanisms of Hydrocarbons

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. For hydrocarbons, this process proceeds via a free-radical chain mechanism, which is generally understood to involve three stages: initiation, propagation, and termination.

The initiation step involves the formation of initial radicals. This can be triggered by heat, light, or the presence of initiators. For a hydrocarbon like this compound, the most likely sites for radical formation are the benzylic C-H bonds, which are weakened by their proximity to the aromatic ring.

In the propagation stage, a hydrocarbon radical (R•) reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another hydrocarbon molecule (R-H) to form a hydroperoxide (ROOH) and a new hydrocarbon radical (R•). This creates a self-propagating cycle.

Termination occurs when radicals combine to form non-radical species, thus ending the chain reaction.

For aromatic hydrocarbons, studies have shown that the benzene (B151609) ring directs autoxidation to the α-position of any alkyl side chains. core.ac.uk In the case of this compound, this would involve the benzylic hydrogens on the saturated portion of the tetralin ring system as well as the hydrogens on the two methyl groups attached to the aromatic ring.

Influence of Molecular Structure on Oxidation Stability

Furthermore, studies on the oxidation stability of various hydrocarbons have shown that isomers can have markedly different reactivities. For instance, an isomer of this compound, 1,5-dimethyltetralin, has been noted to be a highly reactive compound in accelerated oxidation tests, with measured induction period values being as low as a few minutes at 120 °C. acs.org This suggests that the dimethyltetralin framework is generally susceptible to oxidation. The electron-donating nature of the two methyl groups on the aromatic ring of this compound increases the electron density of the ring, which can influence its reactivity and susceptibility to oxidative processes.

Specific Organic Reactions Involving this compound

Jacobsen Reaction

The Jacobsen reaction is a chemical rearrangement first described in 1886, which typically involves the migration of an alkyl or halogen group on a poly-substituted benzene ring in the presence of a strong acid, usually sulfuric acid. libretexts.orgslideshare.net This reaction is particularly useful for the isomerization of polyalkylbenzenes. slideshare.net

This compound, which can be considered a 1,2,4,5-tetraalkylbenzene derivative, undergoes the Jacobsen reaction to yield a vicinal-substituted aromatic compound. pageplace.de When treated with concentrated sulfuric acid, the methyl groups on this compound rearrange to form 5,6-dimethyltetralin. pageplace.dearchive.org

The reaction mechanism is understood to be an intermolecular process. libretexts.org It involves the transfer of the migrating alkyl group to another polyalkylbenzene molecule, rather than an intramolecular shift. Sulfonation of the aromatic ring typically occurs after the migration has taken place. libretexts.org

A typical laboratory procedure for this reaction is detailed in the table below. pageplace.de

Table 1: Reaction Parameters for the Jacobsen Reaction of this compound An interactive data table is available below.

ReactantAmountReagentAmountTemperatureTimeProduct
This compound18 gConcentrated Sulfuric Acid50 g95°C15 min5,6-Dimethyltetralin

Spectroscopic Characterization and Structural Elucidation of 6,7 Dimethyltetralin and Analogues

Advanced Vibrational Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups within a molecule. The IR spectrum of 6,7-Dimethyltetralin displays characteristic absorption bands that confirm its structural features. science-softcon.despectrabase.com A study by Vaisberg et al. provided insights into the IR and UV absorption spectra of various dimethyltetralins, including the 6,7-isomer. science-softcon.de

Key absorption bands for aromatic compounds like this compound include C-H stretching vibrations, which appear at slightly higher frequencies (3100-3000 cm⁻¹) than those in alkanes. vscht.cz The presence of both aromatic and aliphatic C-H bonds in this compound results in a complex but interpretable spectrum in this region. The aliphatic portions, specifically the -CH₂- groups of the cyclohexane (B81311) ring, exhibit C-H stretching vibrations just below 3000 cm⁻¹. vscht.cz

Bending vibrations are also diagnostic. Carbon-hydrogen bending vibrations of the =C-H group in the aromatic ring typically appear in the 1000-650 cm⁻¹ region. vscht.cz The specific pattern of these bands can often help to determine the substitution pattern on the benzene (B151609) ring.

Table 1: Characteristic Infrared (IR) Absorption Regions for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Structural Component
Aromatic C-H Stretch3100-3000Aromatic Ring
Aliphatic C-H Stretch< 3000Cyclohexane Ring
C=C Aromatic Stretch~1600-1450Aromatic Ring
C-H Bending (Aromatic)1000-650Aromatic Ring
C-H Bending (Aliphatic)~1465Cyclohexane Ring

This table presents generalized data based on typical values for the specified functional groups.

For this compound, the C=C stretching vibrations of the aromatic ring would be expected to produce strong Raman signals. americanpharmaceuticalreview.com Similarly, the symmetric stretching of the methyl groups would also be Raman active. americanpharmaceuticalreview.com High-temperature, vapor-phase measurements minimize intermolecular interactions, providing a clearer spectrum of the isolated molecule. osti.govamericanpharmaceuticalreview.com This technique is valuable for distinguishing between isomers, as the vibrational modes are sensitive to the molecule's symmetry and the positions of the substituents. americanpharmaceuticalreview.com

Infrared (IR) Absorption Spectroscopy

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV/Vis) range, provides information about the electronic transitions within the molecule, which are characteristic of its conjugated system.

The UV/Vis spectrum of this compound is characterized by absorption bands arising from π→π* electronic transitions within the aromatic ring. uni-muenchen.de A study by Vaisberg, Shabalin, and Antonova documented the UV absorption spectra of dimethyltetralins, including the 6,7-isomer. science-softcon.de These spectra are typically measured in a non-polar solvent like isooctane (B107328) to minimize solvent-solute interactions.

The spectrum of this compound would be expected to show a strong absorption band, characteristic of the substituted benzene ring. The position and intensity of this band are influenced by the alkyl substituents on the aromatic ring.

Table 2: UV/Vis Absorption Maxima for this compound

Solventλmax (nm)Reference
Data Not Available--

Specific absorption maxima for this compound were noted in a 1969 study, but the exact values are not detailed in the provided search results. science-softcon.de

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Carbon-13 (¹³C) NMR spectroscopy is invaluable for determining the carbon framework of a molecule. weebly.com Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, and the chemical shift of each signal provides information about the electronic environment of that carbon. weebly.comoregonstate.edu This technique is particularly effective for distinguishing between isomers, such as the various dimethyltetralins, as the chemical shifts are highly sensitive to the substitution pattern on the aromatic ring. news-medical.netmsu.edu

For this compound, one would expect to see distinct signals for the two methyl carbons, the four unique aromatic carbons (two substituted and two unsubstituted), and the three unique aliphatic carbons in the cyclohexane ring (assuming conformational averaging). The chemical shifts for aromatic carbons typically appear in the range of 110-170 ppm, while aliphatic carbons resonate at higher field (lower ppm values). chemistrysteps.comcareerendeavour.com The quaternary carbons (those without attached hydrogens) usually show weaker signals. oregonstate.edu By analyzing the number of signals and their chemical shifts, a definitive structural assignment can be made, and this compound can be readily distinguished from its isomers like 5,7-Dimethyltetralin. news-medical.netnih.gov

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (ppm)
Aromatic C (Substituted)~130-150
Aromatic CH~125-135
Aliphatic CH₂~20-35
Methyl CH₃~15-25

This table presents generalized predicted chemical shift ranges. Actual values can vary based on the solvent and other experimental conditions.

Long-Range Conformational Chemical Shift Effects

The chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the three-dimensional structure of a molecule, including long-range effects stemming from conformational arrangements. In molecules like this compound, which contains a flexible alicyclic ring fused to an aromatic ring, the spatial orientation of substituent groups can significantly influence the magnetic environment of distant protons.

Studies on analogous cyclic systems, such as substituted cyclohexanes and decalins, provide insight into the principles governing these effects. The influence of a vicinal methyl group on a proton's chemical shift, for instance, is dependent on the C-C-C-H dihedral angle. modgraph.co.uk This relationship can lead to shielding (a decrease in chemical shift) or deshielding (an increase in chemical shift) depending on the specific geometry. modgraph.co.uk For protons, long-range interactions generally result in shielding, whereas substituents like carbon, fluorine, and chlorine tend to cause deshielding in affected protons. modgraph.co.uk

In substituted tetralins, the flexible boat-like conformation of the aliphatic ring means that methyl groups can exist in different spatial arrangements, such as pseudo-axial or pseudo-equatorial positions. osti.gov These conformational preferences are influenced by steric interactions. For example, an equatorial methyl group can interact with nearby aromatic protons. osti.gov Because of the low energy barrier to conformational averaging in these types of compounds at room temperature, simple correlative relationships for chemical shifts in the liquid state are often non-existent. osti.gov Comparing liquid-state and solid-state NMR spectra can help to better define the contributions from various conformers and estimate the energy differences between them. osti.gov The shielding effects of aromatic rings, related to ring currents, also play a crucial role in determining the final chemical shifts of nearby protons. researchgate.net

Deuteration Studies for Mechanistic Insights

Deuteration, the replacement of hydrogen with its isotope deuterium (B1214612), is a powerful technique for unraveling chemical reaction mechanisms. In the context of this compound and related donor solvents, deuteration studies have been instrumental in understanding hydrogen transfer processes, particularly in applications like coal hydrogenation and liquefaction. osti.govuu.nl

The principle behind these studies is that deuterium acts as a tracer, appearing in the products only at sites that have undergone hydrogen exchange or reduction. uu.nl By analyzing the location of deuterium in the products, researchers can deduce the pathways of hydrogen transfer. For instance, studies were designed to use deuterated dimethyltetralin to investigate the effect of donor group substitution on hydrogen transfer reactions at high temperatures (400°C and 425°C). osti.gov Such experiments aim to establish a kinetic model and compare the hydrogen donor capabilities of different molecules. osti.gov

Furthermore, kinetic isotope effect (KIE) studies, which compare the reaction rates of normal and deuterated substrates, provide quantitative data on mechanism. researchgate.net The use of deuterated tetralin substrates in catalytic hydroxylations, for example, helps to elucidate the nature of the oxygen-transferring intermediate and the mechanism of C-H bond activation. researchgate.net The synthesis of specifically labeled compounds, such as ¹³C-tagged dimethyltetralin, in conjunction with deuteration experiments, provides an even more detailed picture of the reaction dynamics. osti.gov

Mass Spectrometry (MS) for Identification and Mixture Analysis

Mass spectrometry is a fundamental analytical technique for the identification and quantification of chemical compounds. When coupled with gas chromatography (GC), it becomes a highly effective tool for analyzing individual components within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for separating and identifying volatile and semi-volatile organic compounds like dimethyltetralin. dtic.milutas.edu.au In this technique, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. msu.edu Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a chemical fingerprint for the compound. utas.edu.au

While a specific mass spectrum for this compound is not detailed in the provided search results, data for its isomers are available and illustrative of the expected fragmentation patterns. For example, the GC-MS analysis of the isomer 5,6-dimethyltetralin shows a molecular ion peak (the unfragmented molecule) and several characteristic fragment peaks. The NIST Mass Spectrometry Data Center reports key peaks for this isomer. nih.gov

Illustrative GC-MS Data for 5,6-Dimethyltetralin Isomer
NIST NumberMolecular WeightTop Peak (m/z)2nd Highest Peak (m/z)3rd Highest Peak (m/z)
5667160.25 g/mol145160132

The peak at m/z 160 represents the molecular ion (C₁₂H₁₆⁺). The top peak at m/z 145 corresponds to the loss of a methyl group (-CH₃), a common fragmentation pathway for methylated compounds. GC-MS has been successfully used to identify various dimethyltetralin isomers in diverse samples, including drinking water concentrates. epa.gov

Analysis of Complex Hydrocarbon Mixtures

This compound is a component found in various complex hydrocarbon mixtures, such as petroleum products and emissions from industrial processes. researchgate.netresearchgate.net Identifying and quantifying specific isomers like this compound in these matrices is crucial for understanding fuel properties, reaction products, and environmental impact.

In the hydrogenation of 2,3-dimethylnaphthalene (B165509), a model reaction relevant to hydrotreating petroleum fractions, this compound is formed as a main product. researchgate.net This indicates that the aromatic ring without methyl substituents is hydrogenated more readily. researchgate.net Dimethyltetralin isomers have also been detected in the complex mixtures of semi-volatile and intermediate volatility organic compounds (S/IVOCs) emitted from asphalt (B605645) at various temperatures, highlighting their presence in industrial emissions. researchgate.netbham.ac.uk

For highly complex samples like crude oil or fuels, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) provides significantly enhanced separation power and chemical selectivity compared to conventional GC-MS. dtic.mil This technique separates compounds on two different columns, spreading the analytes across a two-dimensional plane, which allows for the resolution of compounds that would otherwise co-elute. dtic.milgoogle.com In the analysis of diesel fuel, for example, GC×GC can separate hydrocarbon groups such as n-paraffins, cycloparaffins, and aromatics, with specific compounds like 1,1-dimethyltetralin (B155495) and 1,1,6-trimethyltetralin (B108732) used as visual aids to help define the borders for different chemical classes in the chromatogram. google.com

Synthesis and Structural Characterization of 6,7 Dimethyltetralin Derivatives

Strategies for Functionalization of the Tetralin Core

The chemical reactivity of the 6,7-dimethyltetralin nucleus permits a range of transformations, primarily targeting the benzylic positions and the aromatic ring. These modifications are foundational for constructing more elaborate molecular architectures.

Benzylic Hydroxylation

Benzylic hydroxylation introduces a hydroxyl group (-OH) at a carbon atom adjacent to the aromatic ring. This transformation is a critical step in the synthesis of various biologically relevant molecules. Enzymes, such as cytochrome P450 monooxygenases, are known to catalyze the selective hydroxylation of benzylic carbons. rsc.org For instance, studies on related aromatic compounds have shown that certain bacterial and eukaryotic hydroxylases can effectively catalyze hydroxylation at the benzylic position. nih.gov The mechanism often involves the activation of molecular oxygen by a metal center, typically iron, within the enzyme's active site. nih.gov This process can exhibit high regioselectivity and stereoselectivity, making it a powerful tool in synthetic chemistry. researchgate.net While direct studies on this compound are not extensively detailed in the provided results, the principles of benzylic hydroxylation of similar substrates, such as toluene (B28343) derivatives and other alkylated aromatic compounds, are well-established. rsc.orgresearchgate.net

Acylation of Aromatic Rings in Tetralins

Acylation of the aromatic ring in tetralins, such as this compound, is a common strategy to introduce an acyl group (R-C=O). The Friedel-Crafts acylation is a classic and widely used method for this purpose. stackexchange.comrsc.orglibretexts.org This reaction typically involves an acylating agent, such as an acyl chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O), and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). rsc.orglibretexts.org

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. libretexts.org This electrophile then attacks the electron-rich aromatic ring of the tetralin. One of the key advantages of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents multiple acylations from occurring. stackexchange.comlibretexts.org Polyphosphoric acid (PPA) can also serve as both a catalyst and a solvent for acylation reactions, as demonstrated in the synthesis of 7-acetyl-6-methoxy-1,4-dimethyltetralin. ccsenet.org The choice of catalyst and reaction conditions can influence the position of acylation on the aromatic ring.

Reaction TypeReagentsCatalystProduct Type
Friedel-Crafts AcylationAcyl Halide (e.g., Acetyl Chloride)Lewis Acid (e.g., AlCl₃)Aryl Ketone
Friedel-Crafts AcylationAcid AnhydrideLewis Acid (e.g., AlCl₃)Aryl Ketone
PPA Mediated AcylationCarboxylic Acid (e.g., Acetic Acid)Polyphosphoric Acid (PPA)Aryl Ketone

Synthesis of Specific Functionalized Analogues

The functionalization strategies discussed above have been applied to the synthesis of various derivatives of this compound, leading to compounds with unique structural features and potential applications.

This compound-1,5,8-trione Derivatives

The synthesis of trione (B1666649) derivatives of this compound involves multiple oxidation steps. While direct synthesis of this compound-1,5,8-trione is not explicitly detailed, the formation of related structures like juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) and naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) from tetralone precursors provides insight into the required chemical transformations. ut.ac.ir The synthesis of these quinone-type structures often involves the oxidative dehydrogenation of tetralone precursors. ut.ac.ir For instance, the treatment of 5,8-dihydroxy-1-tetralone with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or silver(I) oxide can yield juglone. ut.ac.ir The synthesis of a trione would likely require a starting material with appropriate oxygenation on the this compound core, followed by controlled oxidation reactions. The presence of a this compound-1,5,8-trione has been reported in the chemical profile of Helichrysum odoratissimum. mdpi.comresearchgate.net

3,4,8-Trihydroxy-6,7-dimethyl-tetralin-1-one and Related Polyketides

The synthesis of polyketide derivatives like 3,4,8-trihydroxy-6,7-dimethyl-tetralin-1-one involves complex multi-step sequences. The construction of such highly oxygenated and stereochemically rich molecules often relies on biosynthetic pathways or biomimetic synthetic approaches. While a direct chemical synthesis is not provided in the search results, the general strategies for constructing similar polyketide structures often involve aldol (B89426) reactions, Claisen condensations, and subsequent cyclizations and redox manipulations. The structural elucidation of these types of natural products often relies on spectroscopic methods like NMR and mass spectrometry.

Acetylated Dimethyltetralin Species (e.g., 5-Acetyl-6,7-dimethyltetralin)

The synthesis of acetylated dimethyltetralin derivatives is a direct application of the acylation strategies discussed earlier. The Friedel-Crafts acetylation of this compound with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would be the most straightforward approach to introduce an acetyl group onto the aromatic ring. The position of the acetylation would be directed by the existing dimethyl substituents. For example, Friedel-Crafts acetylation of a dimethoxytetralin derivative has been used to produce an acetyl derivative in the synthesis of cacalol. ccsenet.org The synthesis of 2-acetyl-8,8-dimethyltetralin has also been reported as a key intermediate for new retinoids, involving a Robinson annulation followed by introduction of the acetyl side chain and aromatization. austinpublishinggroup.com

DerivativeSynthetic MethodKey Reagents
5-Acetyl-6,7-dimethyltetralinFriedel-Crafts AcetylationAcetyl chloride, AlCl₃
7-Acetyl-6-methoxy-1,4-dimethyltetralinPPA Mediated AcylationAcetic acid, PPA
2-Acetyl-8,8-dimethyltetralinRobinson Annulation/Aromatization2,2-dimethylcyclohexanone, 3-buten-2-one

Structure-Chemical Interaction Relationship Studies of Derivatives

Molecular Recognition and Binding Interactions with Chemical Species

The unique structural framework of tetralin derivatives, including those of this compound, makes them suitable candidates for studies in molecular recognition and host-guest chemistry. The interplay between the rigid aromatic portion and the flexible saturated ring allows for specific binding interactions with various chemical species.

Research into the molecular recognition capabilities of tetralin derivatives often involves their interaction with host molecules like cyclodextrins. Chiral recognition, in particular, has been demonstrated in the separation of tetralin enantiomers. Cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can form inclusion complexes with guest molecules. The enantioselectivity of this process is governed by the "fit" of the analyte within the cyclodextrin (B1172386) cavity. sigmaaldrich.com For dimethyltetralin isomers, this interaction is a key mechanism for chiral separation in gas chromatography. sigmaaldrich.com The separation relies on an includable group being positioned near the stereogenic center, allowing for differential interaction with the chiral stationary phase. sigmaaldrich.com Studies have utilized sulfated β-cyclodextrins as chiral additives in capillary electrophoresis to resolve racemic mixtures of various tetralin derivatives, highlighting the importance of these host-guest interactions for enantiomeric separation. mst.edu

Beyond chiral recognition with cyclodextrins, functionalized tetralin derivatives are designed to bind with specific biological targets. For instance, molecular docking studies have been performed to investigate the binding patterns of tetralin-based compounds with enzymes. nih.gov In one study, longifolene-derived compounds featuring a tetralin moiety were docked with succinate (B1194679) dehydrogenase (SDH). nih.gov The simulation revealed that the oxygen atoms of the compound's carbonyl and phenol (B47542) groups interacted with key amino acid residues (TRP173 and HIS60) via hydrogen bonds, while the core structure was surrounded by hydrophobic residues. nih.gov This demonstrates how the specific functionalization of the tetralin scaffold facilitates targeted binding interactions.

Furthermore, macrocyclic compounds incorporating amide functionalities have been studied for their ability to bind anions and carboxylic acids. acs.org While not exclusively focused on this compound, these studies show that macrocycles can achieve size- and shape-selective recognition of various anions through hydrogen bonding, a principle applicable to appropriately designed tetralin-based host molecules. acs.org

Table 1: Chiral Separation Data for Dimethyltetralin Isomers using a B-PH Cyclodextrin Column

CompoundColumn TypeTemperature (°C)Retention Time (min)Separation Factor (α)
2,6-DimethyltetralinB-PH7035.21.03
2,7-DimethyltetralinB-PH17038.41.02
Data sourced from the Astec CHIRALDEX Handbook. sigmaaldrich.com

Conformational Analysis of Functionalized Tetralins

The non-planar nature of the saturated ring in the tetralin system results in distinct conformational isomers. The cyclohexene-like portion of the tetralin scaffold typically adopts a half-chair conformation. nih.govresearchgate.net This ring can undergo inversion, leading to two enantiomeric half-chair forms. researchgate.net The introduction of functional groups onto the tetralin skeleton significantly influences the conformational landscape, biasing the equilibrium toward a specific conformer.

Computational methods, including force field (MM2) calculations, Density Functional Theory (DFT), and ab initio calculations, are extensively used to investigate the conformational preferences of functionalized tetralins. researchgate.netcapes.gov.br These studies are often corroborated by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govcapes.gov.br

Studies on substituted tetralins have revealed clear conformational preferences. For example, in 2-substituted tetralins, there is a marked preference for the substituent to occupy an equatorial position. capes.gov.br However, for substituents at the 1-position, an equal population of equatorial and axial conformers is often observed. capes.gov.br

The strategic placement of fluorine atoms has been shown to effectively control the conformation. In trifluorinated tetralins where a [CH₂-CH₂] motif is replaced by a [CF₂-CHF] group, the inherent conformational degeneracy of the parent tetralin is removed. nih.govd-nb.info X-ray analysis and DFT calculations confirm that the conformer in which the C-F bond of the CHF group occupies a pseudo-axial position is energetically favored. nih.govd-nb.info This preference is attributed to stabilizing hyperconjugative interactions, specifically σC-H → σC-F*. nih.govd-nb.info

The nature of heteroatoms incorporated into the ring also dictates conformational behavior. A computational study of isochroman (B46142) (oxygen), isothiochroman (B1214466) (sulfur), and isoselenochroman (selenium) derivatives of tetralin showed distinct energy landscapes. sciety.org For isochroman, the twisted conformer is the global minimum, whereas for the sulfur and selenium analogues, the bent form is the lowest in energy. sciety.org

Table 2: Conformational Preferences in Functionalized Tetralins

Derivative TypeSubstituent PositionPreferred Conformation/OrientationMethod of Analysis
General Substituted Tetralin2-positionEquatorialForce Field (MM2), ¹³C NMR capes.gov.br
General Substituted Tetralin1-positionEqual equatorial/axial populationForce Field (MM2), ¹³C NMR capes.gov.br
Trifluorinated Tetralin ([CF₂-CHF])C-F bond of CHF unitPseudo-axialX-ray Analysis, DFT nih.govd-nb.info
Isochroman (O-analogue)-Twisted Conformer (Global Minimum)DFT, MP2, CCSD sciety.org
Isothiochroman (S-analogue)-Bent Form (Lowest Energy)DFT, MP2, CCSD sciety.org
Isoselenochroman (Se-analogue)-Bent Form (Lowest Energy)DFT, MP2, CCSD sciety.org

Applications of 6,7 Dimethyltetralin Research in Advanced Materials and Industrial Chemistry

Role as Chemical Building Blocks in Organic Synthesis

The structural characteristics of 6,7-dimethyltetralin make it a valuable building block in organic synthesis. The presence of both an aromatic ring and a saturated cyclohexane (B81311) ring allows for a variety of chemical transformations. The electron-donating nature of the two methyl groups enhances the reactivity of the aromatic ring towards electrophilic substitution reactions, making it a versatile starting material for the synthesis of more complex molecules. vulcanchem.com

Precursors for Polycyclic Aromatic Hydrocarbons

This compound serves as a key precursor in the synthesis of specific polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds composed of two or more fused aromatic rings and are of interest in materials science and environmental studies. nih.govekb.eg The dehydrogenation of this compound leads to the formation of the corresponding dimethylnaphthalene. googleapis.comgoogleapis.com This transformation is a critical step in producing specific isomers of dimethylnaphthalene, which can be difficult to separate from the complex mixtures found in refinery or coal-derived streams. googleapis.comgoogleapis.com For instance, the hydrogenation of 2,3-dimethylnaphthalene (B165509) can yield this compound among other isomers. researchgate.net

Furthermore, research has demonstrated the use of tetralin derivatives in the synthesis of various fused aromatic hydrocarbons. For example, the Bradsher reaction, an electrophilic aromatic cyclization, can be employed to create polycyclic systems from appropriate precursors. colab.ws

Intermediates in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound and its isomers act as crucial intermediates. Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The synthesis of 5,7-dimethyltetralone from γ-(2,4-xylyl)-n-butyric acid, which can then be reduced to 5,7-dimethyltetralin, showcases its role as an intermediate in multi-step organic syntheses. gla.ac.uk This particular dimethyltetralin can subsequently be converted to 1,3-dimethylnaphthalene. gla.ac.uk The ability to selectively synthesize specific isomers of dimethyltetralin is highly desirable for producing high-purity fine chemicals. googleapis.com

Monomer Precursors for Polymer and Material Science

The application of this compound extends into the field of polymer and material science, where it serves as a precursor to monomers essential for the production of high-performance polymers.

Synthesis of Naphthalene (B1677914) Dicarboxylic Acids for Polymers (e.g., Poly(ethylene naphthalate))

A significant industrial application of dimethyltetralins, including the 6,7-isomer, is their role as a precursor to naphthalene dicarboxylic acids. googleapis.comgoogleapis.com Specifically, 2,6-naphthalene dicarboxylic acid (2,6-NDA) is a key monomer in the production of Poly(ethylene naphthalate) (PEN). sci-hub.stresearchgate.netgoogle.comgoogle.com PEN is a high-performance polyester (B1180765) with superior heat resistance, mechanical strength, and gas barrier properties compared to polyethylene (B3416737) terephthalate (B1205515) (PET). googleapis.comgoogleapis.comsci-hub.stresearchgate.net

The production of 2,6-NDA often involves the oxidation of 2,6-dimethylnaphthalene (B47086). googleapis.comgoogleapis.comsci-hub.st Synthesizing specific isomers of dimethylnaphthalene, such as 2,6-dimethylnaphthalene, in high purity is a critical challenge. googleapis.comgoogleapis.com Multi-step synthetic routes have been developed that involve the formation of a dimethyltetralin intermediate. For example, a process might involve the cyclization of an alkenylbenzene to form a specific dimethyltetralin, which is then dehydrogenated to the corresponding dimethylnaphthalene. googleapis.comgoogleapis.com This dimethylnaphthalene is then oxidized to produce the desired naphthalene dicarboxylic acid. googleapis.comgoogleapis.com

PrecursorIntermediateMonomerPolymer
This compound (via isomerization/synthesis)2,6-Dimethylnaphthalene2,6-Naphthalene dicarboxylic acid (2,6-NDA)Poly(ethylene naphthalate) (PEN)

Analytical Chemistry Applications in Hydrocarbon Characterization

In the field of analytical chemistry, particularly in the detailed analysis of complex hydrocarbon mixtures, this compound and its isomers play an important role as reference standards.

Reference Standards for Chromatographic Analysis

The accurate identification and quantification of components in complex mixtures like light cycle oil (LCO), a product from fluid catalytic cracking units, is crucial for optimizing refining processes. arcjournals.org Gas chromatography-mass spectrometry (GC-MS) is a powerful technique used for this purpose. arcjournals.orgoaepublish.com However, the vast number of isomers present in these streams makes definitive identification challenging without pure reference standards. scispace.com

This compound, along with its various isomers, can be used as an analytical standard to aid in the identification of specific dimethyltetralin and dimethylnaphthalene isomers in chromatographic analyses. By comparing the retention times and mass spectra of unknown peaks in a chromatogram to those of a known this compound standard, analysts can confirm the presence and concentration of this specific compound. smujo.id This is particularly important in processes where the goal is to produce a specific isomer, such as 2,6-dimethylnaphthalene for PEN production. researchgate.net

Analytical TechniqueApplicationRole of this compound
Gas Chromatography-Mass Spectrometry (GC-MS)Characterization of hydrocarbon streams (e.g., Light Cycle Oil)Reference standard for identification and quantification
High-Performance Liquid Chromatography (HPLC)Separation of dimethylnaphthalene isomersComponent of isomer mixtures for separation studies

Identification in Complex Hydrocarbon Streams (e.g., Refinery, Coal-Derived, Asphalt (B605645) Emissions)

This compound has been identified as a component in various complex hydrocarbon mixtures, including those from refinery processes, coal-derived liquids, and asphalt emissions. Its presence in these streams is significant for understanding the composition and potential applications of these materials.

Dimethylnaphthalenes, for which dimethyltetralins are precursors, are typically found in refinery or coal-derived streams as mixtures of all ten possible isomers. google.comgoogleapis.comgoogle.com The separation of these isomers is challenging and costly, making processes that can selectively produce specific isomers highly valuable. google.comgoogleapis.com this compound is part of a group of isomers that can be formed through the cyclization of certain alkenylbenzenes, which are then dehydrogenated to the corresponding dimethylnaphthalenes. google.comgoogleapis.comgoogleapis.com These dimethylnaphthalenes are important feedstocks for producing naphthalene dicarboxylic acids, which are monomers used in the manufacturing of high-performance polymers like poly(ethylene 2,6-naphthalate). google.comgoogleapis.com

In the context of coal-derived liquids, studies have analyzed the chemical composition of products from coal liquefaction. One such analysis of liquid brown coal using gas chromatography-mass spectrometry (GC-MS) identified 5,6-Dimethyltetralin, an isomer of this compound, as a constituent. arpnjournals.org Research into the hydrotreatment of coal has also involved the use of dimethyltetralins as solvents, although at high temperatures (425°C), demethylation can occur. osti.gov

Furthermore, emissions from asphalt have been shown to contain a complex mixture of hydrocarbons, including various isomers of dimethyltetralin. nih.govresearchgate.netresearchgate.net These emissions, which increase with temperature, contribute to secondary organic aerosol formation and include a range of aromatic compounds. nih.govresearchgate.net Analysis of asphalt emissions at temperatures relevant to both in-use conditions and paving/storage has confirmed the presence of dimethyltetralin isomers. nih.govresearchgate.netresearchgate.net

The following table provides a summary of complex hydrocarbon streams where dimethyltetralin isomers, including this compound, have been identified.

Hydrocarbon StreamIdentified Dimethyltetralin IsomersSignificance
Refinery Streams Mixtures of all ten possible isomers, including this compound. google.comgoogleapis.comPrecursors to specific dimethylnaphthalenes used in polymer production. google.comgoogleapis.com
Coal-Derived Liquids 5,6-Dimethyltetralin and other isomers. arpnjournals.orgIndicates the chemical makeup of liquefied coal products. arpnjournals.org
Asphalt Emissions Various isomers of dimethyltetralin. nih.govresearchgate.netresearchgate.netContributes to understanding the composition of emissions and their environmental impact. nih.govresearchgate.net

Constituent Analysis in Natural Product Extracts (e.g., Essential Oils)

This compound has been identified as a constituent in the essential oils of several plant species. The analysis of these natural extracts is crucial for understanding their chemical composition and potential bioactive properties.

Gas chromatography-mass spectrometry (GC-MS) is a common technique used to identify the chemical constituents of essential oils. Through this method, this compound was detected in the leaf essential oil of Syzygium lanceolatum. antiox.org In another study, it was found in the essential oil of Eucalyptus cinerea, although in small amounts (0.08%). nih.gov The essential oil of Aristolochia krisagathra was also found to contain 6,7-dimethyl tetralin. core.ac.uk

The table below lists some natural product extracts where this compound has been identified.

Natural Product ExtractPlant SpeciesPercentage of this compound
Leaf Essential OilSyzygium lanceolatumPresent antiox.org
Essential OilEucalyptus cinerea0.08% nih.gov
Essential OilAristolochia krisagathraPresent core.ac.uk

Renewable Chemical Production from Biomass

Research into renewable chemical production has explored the use of biomass-derived feedstocks to synthesize valuable compounds, including this compound and its precursors. This approach offers a sustainable alternative to petroleum-based production methods.

Production from Lignocellulosic Cycloketones

A notable development in this area is the production of dimethyltetralin from lignocellulosic cycloketones. Lignocellulose, a major component of agricultural and forestry waste, can be processed to yield platform molecules that are then upgraded to more complex chemicals. nih.govresearchgate.netnih.gov

One such process involves a two-step route starting from xylose or hemicelluloses. nih.govresearchgate.netnih.gov In the first step, cyclopentanone (B42830) (CPO) is produced through the hydrogenolysis of these biomass-derived materials. nih.govresearchgate.netnih.gov Subsequently, when cyclohexanone (B45756), another lignocellulosic cycloketone, is used in the second step with a commercial H-ZSM-5 zeolite catalyst, the main product is dimethyltetralin. nih.govresearchgate.netnih.gov This cascade reaction involves self-aldol condensation, rearrangement, and aromatization. nih.govnih.gov

This research provides a pathway for the selective production of bicyclic aromatics like dimethyltetralin directly from lignocellulosic biomass. nih.govresearchgate.netnih.gov

Contribution to Renewable Fuel Components Research

The production of compounds like dimethyltetralin from biomass is also relevant to the development of renewable fuel components. Bicyclic aromatics are valuable as fuel additives and as intermediates in the production of high-density fuels, such as thermal-stable jet fuel. nih.govnih.gov

Research in this area aims to upgrade small, biomass-derived molecules into larger molecules suitable for fuel applications. researchgate.net The synthesis of cyclic alkanes with high density from lignocellulose is a key focus for meeting the specifications of jet fuels. researchgate.net The conversion of lignocellulosic cycloketones to dimethyltetralin represents a significant contribution to this field, demonstrating the potential to produce valuable fuel components from renewable resources. nih.govresearchgate.netnih.gov

Environmental Chemistry Research Pertaining to 6,7 Dimethyltetralin

Environmental Occurrence and Detection

The presence of 6,7-Dimethyltetralin and its isomers in the environment is linked to both anthropogenic and natural sources. Research has identified this compound in emissions from traffic-related materials and as a constituent in the essential oils of certain plants.

Identification in Traffic-Emitted Semi-Volatile Organic Compounds (SVOCs)

This compound is classified as a semi-volatile organic compound (SVOC), a group of compounds that have relatively low vapor pressures and high boiling points. thermofisher.compacelabs.com These characteristics mean they can exist in the environment in both gas and particulate phases. nih.gov

A significant anthropogenic source of dimethyltetralin isomers is emissions from asphalt (B605645), a material widely used in road paving. nih.govresearchgate.netmedcraveonline.com Studies simulating the temperatures of asphalt during storage (140°C) and in-use conditions (60°C) have identified a complex mixture of organic compounds being released. nih.govresearchgate.net Analysis of these emissions confirmed the presence of various isomers of dimethyltetralin alongside other compounds like tetralin, methyltetralin, and polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net

The emissions from asphalt are predominantly composed of cyclic alkanes and single-ring aromatics. nih.gov These traffic-related emissions are considered a major contributor to the presence of SVOCs in the urban atmosphere. nih.govbham.ac.uk

Table 1: General Composition of Asphalt-Emitted Organic Compounds nih.gov

Compound Class Average Percentage of Emissions
Cyclic Alkanes 41 ± 3%
Straight and Branched Alkanes 27 ± 8%
Single-Ring Aromatics 24 ± 3%
Polycyclic Aromatic Hydrocarbons (PAHs) 8 ± 5%

Note: This table represents the general composition of organic compounds emitted from asphalt under tested conditions. Dimethyltetralin isomers are part of the aromatic and cyclic alkane fractions.

Presence in Essential Oil Compositions of Botanical Species

While less commonly documented than anthropogenic sources, tetralin derivatives have been identified in botanical species. An isomer, 5,7-Dimethyltetralin, has been reported in Camellia sinensis, the plant used to produce tea. nih.gov

In a study analyzing the lipophilic (fat-soluble) components of Liriope platyphylla seeds, a derivative, this compound-1,5,8-trione, was identified through gas chromatography-mass spectrometry (GC-MS). researchgate.net Although this is an oxidized form of the parent compound, its presence suggests that the core dimethyltetralin structure can be found in the chemical makeup of this botanical species. Further research is needed to confirm the presence of the parent this compound in these and other plants.

Environmental Fate and Transformation Studies

The environmental fate of a chemical describes its transport and transformation in the environment. For compounds like this compound, a key aspect of its fate is its behavior in aquatic systems, often resulting from industrial effluents or spills. nih.govepa.gov

Research on the accommodation of No. 2 fuel oil in estuarine water provides insight into how tetralin and its derivatives behave. epa.gov When fuel oil comes into contact with water, a portion of its chemical constituents, including aromatic compounds, can be accommodated by the water. epa.gov Analysis of such water samples has specifically identified tetralin and its alkyl-substituted isomers as components that transfer from the oil to the water phase. epa.gov This indicates that in the event of a fuel spill, dimethyltetralins can be released into aquatic environments, where they can then be transported and potentially undergo further transformation processes like biodegradation or photodegradation. nih.govepa.govresearchgate.net The tendency of these compounds to adsorb to soil and sediment is also a critical factor in their environmental persistence. nih.govresearchgate.net

Methodologies for Environmental Monitoring and Chemical Profiling

The detection and quantification of this compound in environmental samples rely on sophisticated analytical techniques, primarily due to its classification as a semi-volatile organic compound (SVOC) and the complexity of the matrices in which it is found. researchgate.netrestek.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for analyzing SVOCs. thermofisher.compacelabs.com This method separates the individual components of a complex mixture, which are then identified based on their unique mass spectrum. pacelabs.comaerosol-soc.com For enhanced separation of very complex samples, such as traffic emissions, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToF-MS) is employed. nih.govbham.ac.ukaerosol-soc.comresearchgate.net This advanced technique provides better separation by volatility and polarity, allowing for more detailed characterization of SVOCs that would otherwise remain an unresolved complex mixture. aerosol-soc.com

Before analysis, samples require preparation to extract and concentrate the target compounds. Common methods include:

Solid-Phase Extraction (SPE): This technique is used for water samples, where a disk or cartridge is used to adsorb the organic compounds from the water, which are then eluted with a solvent for analysis. jst.go.jp

Thermal Desorption (TD): Used for air samples collected on sorbent tubes, this method uses heat to release the trapped volatile and semi-volatile compounds directly into the GC system. nih.govbham.ac.uk

Solvent Extraction: For solid or semi-solid samples like soil or asphalt, solvents are used to dissolve and extract the organic compounds. researchgate.net

These methodologies are essential for monitoring the levels of this compound and other SVOCs in air, water, and soil, providing the data needed to understand their environmental distribution and fate. thermofisher.comjst.go.jp

Theoretical and Computational Chemistry Studies of 6,7 Dimethyltetralin Systems

Electronic Structure and Bonding Analysis

The electronic structure of 6,7-Dimethyltetralin, like other aromatic compounds, can be investigated using various computational methods, including semiempirical and ab initio calculations. science-softcon.de Analysis of its bonding characteristics is crucial for understanding its reactivity.

A notable study on the ozonolysis of this compound provided chemical proof regarding the nature of the carbon-carbon bonds within its aromatic ring. The reaction with ozone yielded methylglyoxal (B44143) and dimethylglyoxal as the primary aliphatic dicarbonyl products. researchgate.net The experimental results showed a combined yield of 0.09 moles of these dicarbonyl compounds for every mole of this compound that reacted. researchgate.net

The molecular ratio of the products was found to be approximately 1.1:1 for methylglyoxal to dimethylglyoxal. researchgate.net This finding indicates that ozone attacks each of the six carbon-carbon bonds of the aromatic ring with no significant preference. researchgate.net The results support the concept that the six carbon-carbon bonds in the benzene (B151609) ring of this compound are chemically equivalent, rather than having fixed double bonds as in a classical Kékulé structure. researchgate.net

Ozonolysis Products of this compound
ProductRelative Molar RatioCombined Molar Yield (per mole of reactant)
Methylglyoxal1.10.09
Dimethylglyoxal1

Reaction Mechanism Modeling and Simulation

Modeling the reaction mechanisms of hydrocarbons is a complex task that often involves simulating hundreds of chemical species and their elementary reactions. acs.org Software such as RMG (Reaction Mechanism Generator) or EXGAS can be used to generate these complex reaction networks, which are foundational for understanding processes like oxidation and pyrolysis. acs.org A common challenge in this field is that mechanisms are often generated for the gas phase and require corrections to account for solvent effects when modeling liquid-phase reactions. acs.org

For this compound, the ozonolysis reaction serves as a practical example of reaction mechanism analysis. The formation of methylglyoxal and dimethylglyoxal demonstrates the cleavage of the aromatic ring bonds. researchgate.net This specific reaction pathway, where each bond in the aromatic system can react with ozone, is a key aspect of its chemical behavior. researchgate.net

In related research, the conversion of other cyclic compounds like cyclohexanone (B45756) has been shown to produce dimethyltetralin through a series of catalyzed reactions, including self-aldol condensation, rearrangement, and aromatization. researcher.life Similarly, computational studies on the conversion of cyclopentanone (B42830) have proposed detailed reaction mechanisms involving intermediates like hexahydronaphthalenone and tetrahydroindenone, which ultimately aromatize to form tetralin and methylindan. nih.gov These studies on analogous systems provide a framework for understanding the potential reaction pathways that substituted tetralins like this compound could undergo during catalytic processing.

Application of Machine Learning in Hydrocarbon Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in the oil and gas industry and broader hydrocarbon research. researchgate.netresearchgate.net These technologies are used for various tasks, including predicting the physical and chemical properties of compounds, optimizing reaction conditions, and interpreting complex datasets. researchgate.netspe.org

One major application is the development of Quantitative Structure-Property Relationship (QSPR) models. acs.org These ML-based models establish correlations between a molecule's structural features (encoded as descriptors) and a specific property. acs.org In a typical supervised learning approach, an algorithm is trained on a dataset containing both the molecular inputs and the known property values (outputs). The model "learns" the relationship by adjusting its internal parameters, such as weights (w) and biases (b), to minimize the difference between its predictions and the actual values. spe.org

A key area of application is in predicting the oxidation stability of hydrocarbons, a critical parameter for fuels. acs.org In one study, an ML model was developed to predict the Induction Period (IP), a measure of stability. The model used a set of functional group and structural descriptors calculated from the molecule's structure, along with the experimental temperature, as inputs. acs.org This approach allows for rapid, semi-quantitative predictions of stability for a wide range of hydrocarbons. acs.org The use of unsupervised machine learning techniques has also shown promise in geoscience for interpreting seismic data to identify hydrocarbon reservoirs. mdpi.com

Example of Molecular Descriptors Used in Machine Learning Models for Hydrocarbons
Descriptor LabelDescriptionRelevance
X3Number of CH₃ groups bonded to a carbon atomRelates to the degree of branching and steric effects
X14Molar Mass (MM)A fundamental physical property influencing behavior
TTemperature (in Kelvin)Incorporates experimental conditions into the prediction

Source: Adapted from research on hydrocarbon oxidation stability. acs.org

Computational Prediction of Chemical Behavior and Properties

Computational methods are widely used to predict the chemical behavior and properties of molecules, reducing the need for extensive and time-consuming laboratory experiments. fcien.edu.uymdpi.com For complex molecules, Density Functional Theory (DFT) is a common method for calculating properties like heat of formation (HOF), detonation velocity, and pressure, providing crucial data for evaluating energetic materials. researchgate.net

In the context of hydrocarbons like this compound, machine learning models offer a powerful predictive tool. As discussed, ML models can predict the oxidation stability (Induction Period) of various hydrocarbons with reasonable accuracy. acs.org These models work by learning from a database of known compounds and their measured properties. By inputting the molecular structure of a new compound, the model can predict its behavior. acs.org

Another computational technique, molecular docking, is used to predict how a molecule might interact with a biological target, such as a protein or enzyme. This method calculates the binding affinity, or strength of the interaction. For instance, studies have been conducted on derivatives like this compound-1,5,8-trione, predicting its binding affinity to various protein targets, which is a key indicator of its potential biological activity. mdpi.com These predictive capabilities are essential for screening new compounds and guiding further research.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research concerning 6,7-Dimethyltetralin has primarily focused on its synthesis and its role as a chemical intermediate. The compound is a member of the tetralin family, characterized by a benzene (B151609) ring fused to a cyclohexane (B81311) ring. europa.eu The presence of two methyl groups on the aromatic portion of the molecule influences its chemical reactivity. europa.eu

Traditional synthesis of this compound often involves the hydrogenation of the corresponding 2,3-dimethylnaphthalene (B165509). europa.euacs.org This method highlights the compound's place within the broader context of polycyclic aromatic hydrocarbon chemistry. The reactivity of this compound is dictated by both its aromatic and aliphatic components. The aromatic ring can undergo electrophilic aromatic substitution, with the electron-donating methyl groups enhancing its reactivity. europa.eu The saturated cyclohexane ring also allows for various functionalization reactions, making it a versatile building block in organic synthesis. europa.eu

Much of the research on dimethyltetralin isomers has been driven by the pursuit of precursors for high-performance polymers. For instance, significant work has been done on the regioselective synthesis of 2,6-dimethyltetralin, a key intermediate for producing 2,6-dimethylnaphthalene (B47086) (2,6-DMN), the monomer for poly(ethylene naphthalate) (PEN). acs.orgmdpi.comacs.org While not the primary focus, this research provides valuable insights into the catalytic systems and reaction mechanisms applicable to the synthesis of other isomers like this compound.

Identified Gaps in Fundamental Understanding

Despite a foundational understanding, specific knowledge gaps concerning this compound persist. A significant portion of the detailed catalytic and mechanistic studies has been directed towards other isomers, leaving a comparative deficit in the literature for the 6,7-substituted variant.

Detailed Mechanistic Insights: While general reactivity is known, detailed mechanistic studies on the functionalization of this compound are sparse. For example, a comprehensive understanding of the regioselectivity in reactions like nitration or halogenation, beyond what can be inferred from general principles, is lacking. The influence of the specific positioning of the dimethyl groups on reaction pathways compared to other isomers is an area that requires more in-depth investigation.

Physicochemical Properties under Varied Conditions: Comprehensive data on the behavior of this compound under extreme or unusual conditions, such as in supercritical fluids or under high pressure, is not widely available. Such information is crucial for developing new, efficient synthetic and purification processes. mdpi.comresearchgate.net

Biological Activity Profile: The biological and toxicological profile of this compound is not well-characterized. While tetralin derivatives are known to possess a range of biological activities, from anticancer to antidepressant effects, specific data for this isomer is limited. mdpi.comconfex.comresearchgate.net A data gap has been noted for the chronic human health effects of tetralin itself, which extends to its derivatives. nih.gov

Emerging Avenues for Interdisciplinary Research in this compound Chemistry

The future of this compound research lies in its integration with other scientific disciplines. The unique structural features of the molecule provide a platform for a variety of interdisciplinary explorations.

Computational and Theoretical Chemistry: The synergy between experimental and computational chemistry offers a powerful tool to fill the existing knowledge gaps. Quantum chemical calculations can predict reaction pathways, transition states, and spectroscopic properties, guiding experimental work. science-softcon.de Such interdisciplinary collaboration can accelerate the discovery of novel reactions and applications for this compound.

Medicinal Chemistry and Pharmacology: The tetralin scaffold is a key structural motif in many biologically active compounds. mdpi.comresearchgate.net Interdisciplinary research combining organic synthesis with pharmacology and molecular modeling could explore derivatives of this compound as novel therapeutic agents. For instance, studies on other tetralin derivatives have shown potential as serotonin (B10506) receptor agonists and anticancer agents. confex.comontosight.ai

Environmental Science and Astrochemistry: Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are subjects of interest in environmental science due to their presence as pollutants and in astrochemistry for their role in the interstellar medium. europa.eunih.govcolumbia.educolumbia.edu Interdisciplinary studies could investigate the formation, degradation, and environmental fate of this compound, potentially found in sources like asphalt (B605645) emissions. nih.gov

Potential for Novel Synthetic Methodologies and Material Applications

Advances in synthetic organic chemistry and materials science open up new possibilities for the creation and utilization of this compound and its derivatives.

Novel Synthetic Methodologies: Modern synthetic methods, such as C-H activation, cascade reactions, and photoredox catalysis, offer more efficient and atom-economical routes to complex molecules. beilstein-journals.orgnih.gov Applying these techniques to the synthesis of this compound or its functionalized derivatives could lead to more sustainable and versatile production methods. For example, cascade reactions that build the tetralin core in a single operation are highly desirable. beilstein-journals.org Recent developments in the synthesis of substituted tetralins via nitrogen deletion/Diels-Alder cascades present an innovative approach that could be adapted for this isomer. researchgate.net

Advanced Materials: While 2,6-dimethylnaphthalene is the preferred monomer for PEN, the unique substitution pattern of this compound could lead to the development of novel polymers with distinct properties. Dehydrogenation of this compound would yield 2,3-dimethylnaphthalene, which could be explored as a co-monomer or as a building block for other advanced materials like liquid crystals or specialty polymers. Research into new catalytic systems, such as those using zeolites or metal nanoparticles, could optimize the conversion of this compound to desired naphthalene (B1677914) derivatives. mdpi.comrsc.org

Functional Molecules: The 6,7-dimethyl substitution pattern provides a unique electronic and steric environment. This could be exploited in the design of novel ligands for catalysis, molecular sensors, or as building blocks for supramolecular assemblies. The development of derivatives, such as tetralones or amino-tetralins, from this compound could provide access to a wide range of functional molecules with potential applications in agrochemicals or fragrance chemistry.

Q & A

Q. What experimental methodologies are recommended for synthesizing 6,7-Dimethyltetralin?

A common approach involves bromination and methoxylation of precursor compounds like 6-methoxytetralin. For example, bromination with N-bromosuccinimide (NBS) in dry toluene at low temperatures (-78°C) followed by methoxylation using sodium methoxide and copper(I) iodide under reflux conditions yields this compound derivatives. Key steps include purification via column chromatography and characterization using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

High-resolution NMR (e.g., ¹H and ¹³C) is essential for structural confirmation, while mass spectrometry (MS) provides molecular weight validation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) ensures purity. For reaction intermediates, TLC with UV visualization is recommended to monitor progress . Advanced impedance cytometry systems can also automate data calibration and analysis for reproducibility .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid skin contact and inhalation by working in a fume hood. Waste should be segregated and disposed of via certified hazardous waste services. Refer to safety data sheets (SDS) for specific storage conditions (e.g., inert atmosphere) and emergency procedures .

Advanced Research Questions

Q. How can researchers address contradictions in reported regioselectivity of this compound in cycloaddition reactions?

Contradictions may arise from electronic or steric effects of substituents. For example, electron-donating groups favor congested products, while electron-withdrawing groups reverse regioselectivity. To resolve discrepancies:

  • Conduct density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) to model transition states and electronic properties.
  • Validate experimentally using 2D NMR (COSY, NOESY, HMBC) to confirm product structures.
  • Compare results with analogous indolynes or naphthalyne systems to identify mechanistic parallels .

Q. What experimental design strategies optimize reproducibility in studies involving this compound?

  • Controlled Variables : Standardize reaction conditions (temperature, solvent purity, catalyst loading).
  • Replication : Perform triplicate experiments with statistical analysis (e.g., t-tests) to assess variability.
  • Blind Analysis : Use automated tools (e.g., BimiLeap® for data processing) to minimize human bias .
  • Supplementary Data : Include raw chromatograms, spectral data, and computational inputs in supporting information for peer validation .

Q. How should researchers analyze conflicting toxicological data for this compound?

  • Data Gap Assessment : Use frameworks like ATSDR’s Decision Guide to prioritize missing data (e.g., chronic exposure effects).
  • Cross-Validation : Compare in vitro assays (e.g., cytotoxicity) with in vivo models (e.g., rodent studies) to resolve discrepancies.
  • Meta-Analysis : Systematically review existing literature to identify trends or methodological flaws (e.g., inconsistent dosing protocols) .

What are the unresolved research questions regarding the environmental impact of this compound?

Key gaps include:

  • Degradation Pathways : Investigate photolytic or microbial degradation products using LC-MS/MS.
  • Ecotoxicology : Assess bioaccumulation potential in aquatic systems via OECD Test Guideline 305.
  • Long-Term Stability : Monitor compound persistence in soil matrices under varying pH and moisture conditions .

Methodological Guidance

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to Hill or logistic models using software like SYSTAT® or GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups, adjusting for family-wise error rates (e.g., Tukey’s HSD).
  • Survival Analysis : For chronic toxicity studies, apply Kaplan-Meier curves and Cox proportional hazards models .

Q. How can computational chemistry enhance the study of this compound’s reactivity?

  • Molecular Dynamics (MD) Simulations : Explore solvent effects and conformational stability.
  • Quantum Mechanical Calculations : Predict reaction barriers and regioselectivity using Gaussian or ORCA software.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design .

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